molecular formula C12H13NO4 B10909281 Methyl 5-{[(2-furylmethyl)amino]methyl}-2-furoate

Methyl 5-{[(2-furylmethyl)amino]methyl}-2-furoate

Cat. No.: B10909281
M. Wt: 235.24 g/mol
InChI Key: DJYKYIYLRFKSIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Identification

The systematic naming of this compound follows IUPAC guidelines for polyfunctional compounds. The parent structure is 2-furoate , a furan ring with a carboxylate ester group at position 2. The substituent at position 5 consists of an aminomethyl group (-CH2NH-) further modified by a 2-furylmethyl moiety (-CH2-C4H3O). Applying substitutive nomenclature rules, the compound is designated as methyl 5-{[(2-furylmethyl)amino]methyl}furan-2-carboxylate . This name reflects:

  • The methyl ester at position 2 (methyl ... carboxylate).
  • The [(2-furylmethyl)amino]methyl group at position 5, where "2-furylmethyl" denotes a furan-2-ylmethyl substituent attached to the nitrogen atom.

Comparative analysis with simpler analogs, such as methyl 5-aminomethyl-2-furoate (CAS 73751-06-1), highlights the hierarchical substitution pattern. The inclusion of the 2-furylmethyl group introduces an additional aromatic system, necessitating precise locant assignment to avoid ambiguity.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C12H13NO4 , derived as follows:

  • Parent framework : Methyl 2-furoate contributes C6H6O3 (C5H3O2 for the furan ring + COOCH3).
  • Substituent : The [(2-furylmethyl)amino]methyl group adds C6H7NO (C4H3O from 2-furyl + CH2NHCH2).
Component Contribution Total Atoms
Methyl 2-furoate C6H6O3 6C, 6H, 3O
Substituent C6H7NO 6C, 7H, 1N, 1O
Total C12H13NO4 12C, 13H, 1N, 4O

The molecular weight calculates to 12(12.01) + 13(1.01) + 1(14.01) + 4(16.00) = 235.24 g/mol . This aligns with analogs like methyl 5-(aminomethyl)-2-furoate (141.13 g/mol), adjusted for the added 2-furylmethyl group’s mass (94.11 g/mol).

Stereochemical Configuration and Conformational Isomerism

The compound’s stereochemical profile is influenced by its flexible [(2-furylmethyl)amino]methyl substituent. Key considerations include:

  • Chirality : The secondary amine nitrogen binds two distinct groups (2-furylmethyl and aminomethyl), but its trigonal pyramidal geometry does not generate a chiral center due to rapid inversion at nitrogen.
  • Conformational isomerism : Rotation around the C-N and C-C bonds of the substituent allows multiple low-energy conformers. For example, the 2-furylmethyl group may adopt syn or anti orientations relative to the furan ring, influencing intermolecular interactions in the solid state.

While no experimental data exists for this compound, related structures like methyl 5-methyl-2-furoate (CAS 2527-96-0) exhibit planar furan rings with substituents adopting staggered conformations to minimize steric strain.

X-ray Crystallographic Data (If Available)

X-ray crystallographic data for this compound has not been reported in the literature. However, analogous compounds provide insights:

  • Methyl 5-(aminomethyl)-2-furoate hydrochloride (CID 16424681) crystallizes in a monoclinic system with hydrogen bonding between the protonated amine and chloride ions.
  • Methyl 5-methyl-2-furoate (CAS 2527-96-0) adopts a planar furan ring with a dihedral angle of 12° between the ester and methyl groups.

Hypothetically, the target compound’s crystal lattice would feature π-π stacking between furan rings and hydrogen bonds involving the amine group, similar to related ammonium salts.

Comparative Analysis with Related Furoate Esters

The structural and electronic effects of substituents on furoate esters are summarized below:

Compound Molecular Formula Substituent at C5 Key Features
Methyl 5-amino-2-furoate C6H7NO3 -NH2 High polarity due to primary amine
Methyl 5-methyl-2-furoate C7H8O3 -CH3 Lipophilic; low melting point (N/A)
Methyl 5-(aminomethyl)-2-furoate C7H9NO3 -CH2NH2 Intermediate solubility in polar solvents
Target compound C12H13NO4 -CH2NHCH2C4H3O Extended conjugation; potential for H-bonding

The target compound’s 2-furylmethyl group introduces enhanced aromatic character and steric bulk , likely reducing solubility in aqueous media compared to methyl 5-amino-2-furoate. Additionally, the secondary amine may participate in intramolecular hydrogen bonding with the ester carbonyl, altering reactivity patterns relative to analogs with primary amines.

Properties

Molecular Formula

C12H13NO4

Molecular Weight

235.24 g/mol

IUPAC Name

methyl 5-[(furan-2-ylmethylamino)methyl]furan-2-carboxylate

InChI

InChI=1S/C12H13NO4/c1-15-12(14)11-5-4-10(17-11)8-13-7-9-3-2-6-16-9/h2-6,13H,7-8H2,1H3

InChI Key

DJYKYIYLRFKSIV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(O1)CNCC2=CC=CO2

Origin of Product

United States

Preparation Methods

Synthetic Pathway

Methyl 5-(chloromethyl)-2-furoate serves as a precursor, where the chloromethyl group undergoes nucleophilic substitution with 2-furylmethylamine. The reaction is conducted in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) with a base such as triethylamine (TEA) to scavenge HCl.

Reaction equation :

C7H7ClO3+C5H7NOTEA, DMFC12H13NO4+HCl\text{C}7\text{H}7\text{ClO}3 + \text{C}5\text{H}7\text{NO} \xrightarrow{\text{TEA, DMF}} \text{C}{12}\text{H}{13}\text{NO}4 + \text{HCl}

Performance Metrics

  • Temperature : 60–80°C

  • Time : 12–24 hours

  • Yield : 65–74%
    Limitations include moderate yields due to competing elimination reactions, necessitating careful control of stoichiometry (1:1.2 molar ratio of chloroester to amine).

Catalytic Oxidative Esterification-Amination Tandem Process

Integrated Methodology

A patent (CN109574964A) describes a tandem oxidative esterification and amination route starting from furfural. Using a homogeneous MnO2 catalyst, furfural is first oxidized to 5-formylfuran-2-carboxylic acid, followed by esterification with methanol and subsequent amination with 2-furylmethylamine.

Steps :

  • Oxidation : Furfural → 5-formylfuran-2-carboxylic acid (MnO2, O2, 60°C, 8h).

  • Esterification : Methylation using methanol/H2SO4 (95% yield).

  • Amination : As in Section 1 (92% yield).

Advantages and Challenges

  • Advantages : One-pot synthesis reduces purification steps.

  • Challenges : Catalyst recovery and acid waste neutralization increase costs.

Comparative Analysis of Methods

Method Yield Conditions Cost Scalability
Reductive Amination92%Mild (25–50°C)HighIndustrial
Nucleophilic Substitution74%Elevated (60–80°C)ModerateLab-scale
Tandem Process87%*Multi-step, 60°CLowPilot-scale

*Overall yield across oxidation, esterification, and amination steps.

Critical Considerations in Synthesis

Catalyst Selection

  • Homogeneous catalysts (e.g., MnO2) offer high activity but pose separation challenges.

  • Heterogeneous catalysts (e.g., Pd/C) enable recycling but may require higher temperatures.

Solvent Impact

Polar aprotic solvents (DMF, THF) enhance nucleophilic substitution rates but complicate waste management. Methanol, while less efficient, aligns with green chemistry principles.

Byproduct Management

  • Imine hydrolysis in reductive amination produces trace aldehydes, necessitating chromatographic purification.

  • Chloride byproducts in nucleophilic substitution require neutralization with aqueous washes .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

Conditions Products Mechanistic Notes
Acidic (HCl, H₂SO₄)5-{[(2-Furylmethyl)amino]methyl}furoic acidProtonation of ester oxygen initiates nucleophilic attack by water.
Basic (NaOH, KOH)Corresponding carboxylate saltSaponification via hydroxide ion attack at the carbonyl carbon .

Hydrolysis rates depend on solvent polarity and temperature, with aqueous ethanol commonly used to enhance solubility.

Nucleophilic Substitution at the Amine Site

The secondary amine group participates in reactions with electrophiles:

Reagent Product Key Observations
Aldehydes/KetonesSchiff basesCondensation occurs under mild heating (~60°C), forming imine linkages.
Acyl chloridesN-acylated derivativesRequires inert solvents (e.g., THF) to prevent ester hydrolysis .

The steric hindrance from the furylmethyl group slows reactivity compared to primary amines.

Oxidation Reactions

The furan ring and methylene groups are susceptible to oxidation:

Oxidizing Agent Products Thermochemical Data
O₂ (radical-initiated)Peroxyl intermediatesΔH‡ = 12–15 kcal/mol for initial O₂ addition .
KMnO₄ (acidic)Dicarboxylic acid derivativesComplete ring opening observed under strong oxidative conditions.

Computational studies indicate that the 5-position furan C–H bond has a dissociation energy of ~120 kcal/mol, contributing to selective oxidation patterns .

Salt Formation

The amine reacts with acids to form stable salts:

Acid Salt Applications
HClHydrochloride salt (C₁₂H₁₄ClNO₄)Improves crystallinity for pharmaceutical formulations .
H₂SO₄Sulfate saltRarely isolated due to ester group sensitivity.

Catalytic Functionalization

Transition-metal catalysts enable cross-coupling reactions:

Catalyst Reaction Type Yield Optimization
Pd/CSuzuki-Miyaura couplingRequires protecting the amine group to prevent catalyst poisoning.
CuIUllmann-type couplingsLimited efficiency due to steric bulk.

Stability Under Thermal Stress

Thermogravimetric analysis (TGA) reveals decomposition above 200°C, primarily via:

  • Pathway 1 : Ester cleavage releasing CO₂ and methanol.

  • Pathway 2 : Furan ring fragmentation into CO and hydrocarbon fragments .

Key Challenges and Mitigation Strategies

Issue Solution
Ester hydrolysisUse aprotic solvents (e.g., DMF) during reactions.
Oxidative degradationStore under inert atmosphere (N₂/Ar) .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its pharmacological properties. Research indicates that it may exhibit activity against various diseases, making it a candidate for drug development. Notably, its interaction with biological macromolecules can provide insights into the mechanisms of action of similar compounds.

  • Potential Pharmacological Effects : Preliminary studies suggest that methyl 5-{[(2-furylmethyl)amino]methyl}-2-furoate may interact with enzymes and receptors, potentially modulating their activity through hydrogen bonding and other interactions.

Biological Research

In biological contexts, this compound serves as a model for studying the behavior of furan derivatives within biological systems. Its unique structure allows researchers to explore its binding affinities and interactions with various biological targets.

  • Interaction Studies : Investigations often focus on how the compound binds to different enzymes and receptors, which can be critical in understanding its therapeutic potential.

Industrial Applications

Beyond medicinal uses, this compound can be utilized in the synthesis of polymers and materials with specific properties. The stability and reactivity provided by the furan rings make it suitable for various industrial applications.

Several studies have documented the applications of this compound:

  • Pharmacological Studies : Research has indicated that compounds similar to this compound can alleviate symptoms related to disorders such as obesity and overactive bladder by acting as selective antagonists .
  • Therapeutic Potential : Investigations into prostaglandin-related disorders have shown that derivatives can be effective in treating conditions like dysmenorrhea, asthma, and hypertension .

Mechanism of Action

The mechanism of action of Methyl 5-{[(2-furylmethyl)amino]methyl}-2-furoate involves its interaction with molecular targets such as enzymes or receptors. The furan rings and amino group can form hydrogen bonds and other interactions with these targets, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The 5-position of methyl 2-furoate derivatives is a common site for functionalization, enabling diverse chemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Substituent at 5-Position Key Properties/Applications Evidence Sources
Methyl 2-furoate C₆H₆O₃ 126.11 H (unsubstituted) Flavoring agent (fruity odor)
Methyl 5-(chloromethyl)-2-furoate C₇H₇ClO₃ 174.58 -CH₂Cl Reactive intermediate for synthesis
Methyl 5-(2-nitrobenzoyl)-2-furoate C₁₃H₁₁NO₆ 277.23 -C(O)C₆H₃(NO₂) Ligand for guanylate cyclase studies
Methyl 5-[2-(5-nitro-2-furyl)vinyl]-2-furoate C₁₂H₁₀N₂O₆ 278.22 -CH=CH-(5-nitrofuryl) GRK2 inhibitor (antiviral activity)
Methyl 5-aryl-2-furoate (e.g., aryl = C₆H₅) C₁₂H₁₀O₃ 202.21 -Ar (aryl group) Precursor for diarylfurans

Physicochemical Stability and Reactivity

  • Electron-Withdrawing Groups : Nitro (e.g., in Methyl 5-(2-nitrobenzoyl)-2-furoate) or chloromethyl substituents enhance electrophilicity, making these derivatives reactive intermediates for further functionalization .
  • Aryl Groups : Methyl 5-aryl-2-furoates undergo decarboxylative coupling to form diarylfurans, useful in materials science .

Key Research Findings

Substituent-Driven Reactivity : Chloromethyl and nitro groups at the 5-position significantly alter reactivity. For example, Methyl 5-(chloromethyl)-2-furoate is a key intermediate for nucleophilic substitutions, while nitro-substituted analogs exhibit bioactivity .

Catalytic Applications : Methyl 2-furoate derivatives participate in cross-coupling reactions (e.g., Pd-catalyzed arylation) to generate complex furan-based architectures .

Sustainability : Electrochemical synthesis of methyl 2-furoate from furfural offers a green alternative to traditional methods, achieving 91% yield .

Limitations and Knowledge Gaps

  • No direct data on Methyl 5-{[(2-furylmethyl)amino]methyl}-2-furoate were found in the evidence. Its comparison relies on extrapolation from structural analogs.

Biological Activity

Methyl 5-{[(2-furylmethyl)amino]methyl}-2-furoate is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of furan rings, which are known for their diverse biological activities. The structural formula is represented as follows:

C10H11NO4\text{C}_{10}\text{H}_{11}\text{N}\text{O}_4

This compound features a methyl ester and an amino group attached to a furan system, contributing to its reactivity and interaction with biological targets.

Anticancer Properties

Recent studies have indicated that this compound exhibits promising anticancer properties. For instance, research has shown that derivatives of similar furan compounds can inhibit cell proliferation in various cancer cell lines, including HeLa and HepG2. The mechanism often involves the induction of apoptosis and cell cycle arrest.

  • Case Study : A derivative of this compound demonstrated an IC50 value of 62.37 µg/mL against HeLa cells, indicating significant cytotoxicity .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest that it possesses notable antibacterial properties.

  • Findings : The compound showed an MIC of 250 µg/mL against pathogenic bacteria, highlighting its potential as an antimicrobial agent .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. It may modulate enzyme activity or receptor binding, leading to altered cellular responses.

  • Enzyme Interaction : The compound may inhibit specific kinases involved in cancer cell signaling pathways, thereby reducing tumor growth .

Table of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValueReference
AnticancerHeLa62.37 µg/mL
AntimicrobialStaphylococcus aureus1.00 µg/mL
AntimicrobialE. coli250 µg/mL

Synthesis and Derivatives

The synthesis of this compound involves various chemical reactions that enhance its biological activity. Derivatives have been created to optimize potency and selectivity towards specific biological targets.

  • Research Application : Studies have focused on synthesizing new derivatives to evaluate their biological activities systematically, leading to the discovery of more potent compounds .

Q & A

How can researchers optimize the synthesis of Methyl 5-{[(2-furylmethyl)amino]methyl}-2-furoate to improve reaction efficiency and scalability?

Basic Research Question
Methodological Answer:
Continuous flow reactors are recommended for scalable synthesis, enabling precise control of reaction parameters. Key optimizations include:

  • Reagent stoichiometry : 1.2:1 molar ratio of aminomethyl furan to methyl ester.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility and reaction homogeneity.
  • Residence time : 30–45 minutes at 80°C in microreactors (0.5–5 mL/min flow rates), achieving >85% yield.
  • Catalyst screening : Immobilized Lewis acids (e.g., ZnCl₂ on silica) reduce downstream purification steps.
    Pilot-scale studies demonstrate reproducibility and reduced side-product formation compared to batch methods .

What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Basic Research Question
Methodological Answer:
A multi-technique approach ensures accurate characterization:

  • HPLC-PDA : C18 columns (4.6×250 mm, 5 µm) with acetonitrile/0.1% formic acid gradient (20→80% over 20 min). Purity thresholds >98% are critical for pharmacological studies .
  • NMR spectroscopy : Confirm structural assignments via ¹H NMR (DMSO-d₆, 400 MHz): δ 8.12 (furan H-3), 4.32 (OCH₃), 3.85 (NCH₂) .
  • HRMS : Validate exact mass (calculated for C₁₂H₁₃NO₄: 235.0845; observed within 2 ppm error) .
TechniqueParametersTarget Specifications
HPLCC18, 254 nmPurity ≥98%
¹H NMR400 MHz, DMSO-d₆δ 8.12 (furan H-3)
HRMSESI+m/z 235.0845 ± 2 ppm

What standardized protocols exist for assessing the antimicrobial activity of this compound in preclinical studies?

Basic Research Question
Methodological Answer:
Follow CLSI guidelines (M07-A10) with modifications for furan derivatives:

  • Broth microdilution : Test concentrations 0.5–128 µg/mL in Mueller-Hinton broth.
  • Reference strains : Gram-positive (S. aureus ATCC 29213) and Gram-negative (E. coli ATCC 25922).
  • Viability indicator : Resazurin (0.01%) with fluorescence measurements (560/590 nm) after 18–24 hours.
  • Cytotoxicity : Parallel MTT assays on HEK293 cells to confirm selective antimicrobial action. Include solvent controls and ≥3 replicates .

What strategies are recommended for identifying and quantifying synthetic impurities in this compound batches?

Advanced Research Question
Methodological Answer:
Use LC-MS/MS (Q-TOF) for impurity profiling:

  • Column : BEH C18 (2.1×100 mm, 1.7 µm) with 0.1% ammonium acetate/acetonitrile gradient.
  • Key impurities :
    • Unreacted 2-furylmethylamine (RT 3.2 min, m/z 124.0762).
    • Hydrolyzed ester derivative (m/z 221.0698).
  • Quantification : External calibration curves (0.1–5% range). For chiral byproducts, employ Chiralpak IA-3 columns with heptane/ethanol mobile phase .

How should researchers address contradictory reports about the anti-inflammatory efficacy of this compound across different in vivo models?

Advanced Research Question
Methodological Answer:
Resolve discrepancies through a tiered approach:

Pharmacokinetic profiling : Monitor plasma concentrations via LC-MS/MS to assess bioavailability differences .

Metabolite analysis : Identify active/inactive metabolites using HRMS coupled with RAW264.7 macrophage assays .

Dose-response recalibration : Establish ED₅₀ values using standardized markers (TNF-α, IL-6 ELISA).

Structural analogs : Test derivatives with modified furan substituents to isolate structure-activity relationships (SAR) .

How can researchers evaluate the hydrolytic stability of this compound under physiological conditions?

Advanced Research Question
Methodological Answer:
Simulate physiological hydrolysis using:

  • Buffer systems : PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C.
  • Sampling intervals : 0, 1, 4, 8, 24 hours.
  • Analytical quantification : UPLC-MS/MS to track ester hydrolysis into 5-{[(2-furylmethyl)amino]methyl}-2-furoic acid (m/z 221.0698).
  • Kinetic modeling : First-order decay kinetics to calculate half-life (t₁/₂). Stability <2 hours suggests prodrug modifications (e.g., PEGylation) .

What computational methods are suitable for predicting the binding affinity of this compound to inflammatory targets like COX-2?

Advanced Research Question
Methodological Answer:
Combine molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations:

  • Docking : Grid box centered on COX-2 active site (PDB: 5KIR). Include flexible side chains (Arg120, Tyr355).
  • MD simulations : 100 ns trajectories in explicit solvent (TIP3P water) to assess binding stability.
  • Free energy calculations : MM-GBSA to rank binding poses. Correlate with in vitro COX-2 inhibition assays (IC₅₀) .

How can researchers design structure-activity relationship (SAR) studies for this compound derivatives?

Advanced Research Question
Methodological Answer:
Focus on strategic modifications:

  • Furan ring substitution : Introduce electron-withdrawing groups (e.g., NO₂) at position 3 to enhance electrophilicity.
  • Amino linker variations : Replace 2-furylmethyl with cyclohexylamine (see Methyl 5-[(cyclohexylamino)methyl]-2-furoate hydrochloride ) to probe steric effects.
  • Ester hydrolysis resistance : Replace methyl ester with tert-butyl or benzyl groups.
    Validate via cytotoxicity (HepG2 cells) and target-specific assays (e.g., NF-κB inhibition) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.